Tezosentan

Catalog No.
S545083
CAS No.
180384-57-0
M.F
C27H27N9O6S
M. Wt
605.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tezosentan

CAS Number

180384-57-0

Product Name

Tezosentan

IUPAC Name

N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-[2-(2H-tetrazol-5-yl)pyridin-4-yl]pyrimidin-4-yl]-5-propan-2-ylpyridine-2-sulfonamide

Molecular Formula

C27H27N9O6S

Molecular Weight

605.6 g/mol

InChI

InChI=1S/C27H27N9O6S/c1-16(2)18-8-9-22(29-15-18)43(38,39)34-26-23(42-21-7-5-4-6-20(21)40-3)27(41-13-12-37)31-24(30-26)17-10-11-28-19(14-17)25-32-35-36-33-25/h4-11,14-16,37H,12-13H2,1-3H3,(H,30,31,34)(H,32,33,35,36)

InChI Key

TUYWTLTWNJOZNY-UHFFFAOYSA-N

SMILES

CC(C)C1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC(=NC=C3)C4=NNN=N4)OCCO)OC5=CC=CC=C5OC

solubility

Soluble in DMSO, not in water

Synonyms

5-isopropyl-pyridine-2-sulfonic acid 6-(2-hydroxy-ethoxy)-5-(2-methoxy-phenoxy)-2-(2-1H-tetrazol-5-yl--pyridin-4-yl)--pyrimidin-4-ylamide, RO 61-0612, RO 610612, tezosentan

Canonical SMILES

CC(C)C1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC(=NC=C3)C4=NNN=N4)OCCO)OC5=CC=CC=C5OC

The exact mass of the compound Tezosentan is 605.1805 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pulmonary Arterial Hypertension (PAH)

Tezosentan was initially investigated as a treatment for PAH, a condition characterized by high blood pressure in the arteries supplying the lungs. Early studies showed promise in improving exercise capacity and hemodynamics (blood flow) in patients with PAH []. However, larger clinical trials did not demonstrate significant benefits compared to other PAH medications, and Tezosentan is not currently used for this purpose [].

Other Areas of Research

Beyond PAH, Tezosentan's ability to affect blood vessel function has led to exploration in other areas:

  • Acute Lung Injury: Studies in animal models suggest Tezosentan might protect against lung injury caused by certain toxins [].
  • Portal Hypertension: Research has investigated Tezosentan's impact on blood flow in the portal vein, which carries blood to the liver. These studies aimed to assess its potential for treating portal hypertension, a condition of high blood pressure in the portal vein [].

Tezosentan is a synthetic compound classified as a dual antagonist of endothelin A and B receptors, primarily developed for the treatment of acute heart failure. Its chemical name is N-[(2R)-6-(2,6-dimethylphenyl)-5-[(3R)-3-methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-5-yl]pyridazin-3-yl]-4-methoxybenzamide, and its molecular formula is C₃₀H₃₁N₅O₂. This compound exhibits vasodilatory properties by blocking the effects of endothelin-1, a potent vasoconstrictor involved in various cardiovascular diseases .

Tezosentan works by blocking endothelin receptors, which are involved in blood vessel constriction []. By inhibiting these receptors, Tezosentan aimed to cause vasodilation (widening of blood vessels) and improve blood flow in patients with heart failure []. However, as mentioned earlier, clinical trials did not demonstrate significant benefits [].

Include:

  • Inhibition of phosphoinositide 3-kinase (PI3K): This leads to reduced activation of downstream signaling pathways associated with cell survival and proliferation.
  • Decreased calcium influx: This results in relaxation of vascular smooth muscle cells and subsequent vasodilation.
  • Altered neurohormonal responses: Tezosentan influences levels of plasma endothelin-1 by feedback mechanisms that can impact cardiovascular function .

Tezosentan has demonstrated significant biological activity in various studies:

  • Vasodilation: By antagonizing endothelin receptors, tezosentan induces vasodilation, which can improve hemodynamics in patients with heart failure.
  • Anticancer Properties: Recent research suggests that tezosentan may have potential in oncology by inhibiting tumor growth through its effects on endothelin receptors, which are implicated in cancer progression .
  • Improvement in Cardiac Index: Clinical trials have shown that tezosentan can increase cardiac index significantly in patients with moderate to severe heart failure .

The synthesis of tezosentan involves several steps that typically include:

  • Formation of the pyridazine ring: This is achieved through cyclization reactions involving appropriate precursors.
  • Construction of the tetrahydrobenzoxazine moiety: This can be synthesized through various methods such as reductive amination or cyclization reactions.
  • Final coupling and modification: The final structure is obtained by coupling the pyridazine and tetrahydrobenzoxazine components with the phenyl group containing the methoxy substituent.

The exact synthetic pathway may vary based on specific laboratory protocols and desired purity levels .

Tezosentan is primarily used in clinical settings for:

  • Management of Acute Heart Failure: It helps improve hemodynamic parameters without significantly affecting heart rate or causing hypotension.
  • Potential Cancer Therapy: Due to its ability to inhibit tumor-associated signaling pathways, there is ongoing research into its repurposing for cancer treatment .

Tezosentan has been studied for its interactions with other medications:

  • Vasodilators: It may enhance the effects of other vasodilators such as isosorbide mononitrate.
  • Hypotensive Agents: Co-administration with iloprost can lead to increased hypotensive effects .

These interactions highlight the importance of monitoring when tezosentan is used alongside other therapeutic agents.

Tezosentan shares structural and functional similarities with several other compounds that act on endothelin receptors. Here are some notable examples:

Compound NameTypeUnique Features
BosentanNon-selective ET antagonistPrimarily used for pulmonary arterial hypertension; more established clinical use.
AmbrisentanSelective ET A antagonistMore selective towards ET A receptors; used for pulmonary arterial hypertension.
SitaxentanNon-selective ET antagonistFormerly investigated for pulmonary arterial hypertension; withdrawn from market due to safety concerns.

Tezosentan's unique profile lies in its balanced antagonism of both endothelin A and B receptors, providing a distinct therapeutic approach compared to its counterparts .

Tezosentan is formulated exclusively for intravenous administration, which provides complete bioavailability by definition [1] [2]. The compound was specifically designed for parenteral use due to its high water solubility and immediate therapeutic requirements in acute care settings [3] [4]. Following intravenous infusion, plasma concentrations rapidly approach steady-state conditions within approximately 3 hours [1] [2]. This rapid equilibration is particularly advantageous for emergency clinical applications where immediate drug effects are required.

The absorption dynamics following intravenous administration demonstrate dose-proportional pharmacokinetics across a wide dosing range. In clinical studies, steady-state plasma concentrations of 125 ng/mL were achieved with 5 mg/h infusion rates, while 100 mg/h infusion rates produced steady-state concentrations of 3000 ng/mL [1] [5]. The time to reach steady-state remained consistent at approximately 3 hours regardless of the infusion rate, indicating predictable absorption kinetics that are independent of dose [2].

Table 1: Absorption and Bioavailability Parameters

ParameterValueClinical Significance
Route of AdministrationIntravenous only100% bioavailability
Time to Steady State3 hoursRapid therapeutic onset
Dose ProportionalityLinear (5-600 mg range)Predictable plasma levels
Steady-State Concentration (5 mg/h)125 ng/mLLower therapeutic range
Steady-State Concentration (100 mg/h)3000 ng/mLUpper therapeutic range

The intravenous route eliminates concerns about first-pass hepatic metabolism and gastrointestinal absorption variability, ensuring consistent drug delivery [1] [2]. This characteristic is particularly important given tezosentan's limited metabolic stability and the need for precise dosing in acute heart failure management.

Tissue Distribution Patterns and Plasma Protein Binding

Tezosentan exhibits a distinctive distribution pattern characterized by rapid initial distribution followed by slower tissue equilibration. The compound follows two-compartment or three-compartment pharmacokinetic models depending on the sampling intensity, with distribution half-lives ranging from 6 minutes for the initial rapid phase to approximately 25-41 minutes for the slower distribution phase [1] [6].

The volume of distribution at steady state ranges from 16 to 22 liters, which closely corresponds to the volume of extracellular water in humans [1] [2]. This distribution pattern suggests that tezosentan remains primarily within the extracellular fluid compartment and does not extensively penetrate into intracellular spaces or undergo significant tissue binding [1]. When expressed per kilogram of body weight, the volume of distribution is approximately 3 L/kg [7].

Plasma protein binding represents a critical pharmacokinetic parameter for tezosentan. The compound demonstrates high binding affinity to plasma proteins, predominantly albumin [8]. This extensive protein binding significantly influences the compound's distribution characteristics and free drug availability. The blood-to-plasma ratio is approximately 0.6, indicating that tezosentan has minimal penetration into red blood cells and remains predominantly within the plasma compartment [1].

Table 2: Distribution and Protein Binding Characteristics

ParameterValueReference
Volume of Distribution (Vss)16-22 L [1] [2] [9]
Extracellular Water Correlation~22 L [1]
Distribution Half-life (α-phase)6 minutes [1] [9]
Distribution Half-life (β-phase)25-41 minutes [6]
Plasma Protein BindingHigh (mainly albumin) [8]
Blood-to-Plasma Ratio0.6 [1]
Red Blood Cell PenetrationMinimal [8]

The tissue distribution patterns indicate that tezosentan does not readily cross cellular membranes and maintains its therapeutic activity primarily within the vascular and extracellular compartments [1]. This distribution characteristic is consistent with the compound's mechanism of action as an endothelin receptor antagonist, where the primary sites of action are vascular endothelial and smooth muscle cells accessible from the extracellular space.

The rapid initial distribution phase with a half-life of approximately 6 minutes accounts for the major portion of drug elimination following infusion termination [1] [9]. This characteristic enables quick onset and offset of pharmacological effects, which is advantageous for titrating therapeutic responses in critically ill patients.

Hepatic Metabolism via Cytochrome P450 Pathways

Tezosentan undergoes extremely limited hepatic metabolism, with metabolic clearance representing a minor contribution to overall drug elimination [1] [8]. The primary metabolic pathway involves cytochrome P450 3A4-mediated hydroxylation of the isopropyl side chain, resulting in the formation of hydroxylated metabolites designated as Ro 64-1538 (M1 and M2) [7] [10] [8].

In vitro metabolism studies using human liver microsomes and primary hepatocytes demonstrate that tezosentan is metabolized at very low rates [8]. Even during prolonged 24-hour incubations with human hepatocytes, only minimal metabolite formation was observed, indicating the compound's metabolic stability [8]. The hydroxylated metabolite M1 and a glucuronic acid conjugate M3 were detected as minor products under these extended incubation conditions [8].

Table 3: Hepatic Metabolism Pathways and Products

Metabolic PathwayMetaboliteContribution to TotalPotency vs Parent
CYP3A4 HydroxylationRo 64-1538 (M1, M2)2-5% of radioactivity10-20 fold less active
Glucuronide ConjugationM3 conjugateMinimal (<1%)Not determined
Overall MetabolismAll metabolites<1% of parent concentrationNegligible

The cytochrome P450 enzyme specificity studies reveal that tezosentan does not significantly inhibit major human cytochrome P450 isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 [8]. This finding indicates a low potential for cytochrome P450-mediated drug-drug interactions when tezosentan is co-administered with other medications metabolized by these enzyme systems.

The metabolic products demonstrate significantly reduced pharmacological activity compared to the parent compound. The hydroxylated metabolite Ro 64-1538 exhibits 10-20 fold lower potency than tezosentan, indicating that metabolic conversion results in pharmacological inactivation rather than bioactivation [1]. The minimal formation and reduced activity of metabolites ensure that the parent compound accounts for essentially all pharmacological effects observed clinically.

In vivo metabolism studies using radiolabeled tezosentan confirm the in vitro findings, with metabolites representing only 2-5% of total radioactivity recovered in feces [8]. This limited metabolic conversion demonstrates that cytochrome P450-mediated pathways play a minimal role in tezosentan's overall elimination profile, distinguishing it from many other pharmaceutical compounds that undergo extensive hepatic metabolism.

Elimination Routes and Excretion Kinetics

Tezosentan follows a unique elimination profile characterized by predominant biliary excretion of unchanged compound with minimal involvement of renal or metabolic clearance pathways [1] [8] [11] [12]. This elimination pattern represents a distinctive feature among endothelin receptor antagonists and significantly influences the compound's pharmacokinetic behavior.

Biliary excretion constitutes the primary elimination mechanism, with tezosentan being excreted almost completely unchanged into bile and subsequently eliminated in feces [8] [11] [12]. Mass balance studies using radiolabeled tezosentan demonstrate that the major portion of the administered dose is recovered unchanged in feces, confirming biliary excretion as the predominant clearance pathway [8] [12].

Renal elimination plays a minimal role in tezosentan clearance, with less than 5% of the administered dose excreted unchanged in urine [8] [13]. This limited renal clearance suggests that dose adjustments may not be necessary in patients with mild to moderate renal impairment, although severe renal dysfunction may still affect drug elimination through indirect mechanisms [13].

Table 4: Elimination Routes and Excretion Kinetics

Elimination RoutePercentage of DoseCharacteristicsHalf-life Component
Biliary ExcretionPredominant (>90%)Unchanged compoundTerminal phase (3.2-4 h)
Fecal RecoveryMajor portionMainly unchangedNot applicable
Renal Excretion<5%Unchanged compoundNot applicable
Hepatic Metabolism<1%Hydroxylated metabolitesNegligible contribution

The total body clearance ranges from 30 to 44 L/h, which is moderate relative to hepatic blood flow (approximately 90-100 L/h in healthy adults) [1] [2] [9]. This clearance rate indicates that tezosentan elimination is not limited by hepatic blood flow but rather by the efficiency of biliary transport mechanisms [1].

Elimination kinetics follow a biphasic or triphasic pattern depending on the analytical methodology employed. The terminal elimination half-life ranges from 3.2 to 4 hours [1] [5] [8], which is primarily determined by the redistribution from tissue compartments rather than metabolic or renal clearance processes [1]. The rapid initial disposition phase with a half-life of approximately 6 minutes accounts for the majority of drug removal following infusion termination [1] [9].

The biliary elimination mechanism involves active transport processes that facilitate the hepatic uptake and subsequent excretion of tezosentan into bile [11]. Studies in patients with mild liver impairment suggest that biliary transport capacity may be preserved even in the presence of hepatic dysfunction, although more severe liver disease may potentially affect elimination efficiency [11].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

3

Exact Mass

605.18050079 g/mol

Monoisotopic Mass

605.18050079 g/mol

Heavy Atom Count

43

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

64J9J55263

Drug Indication

Investigated for use/treatment in congestive heart failure, liver disease, and heart disease.

MeSH Pharmacological Classification

Vasodilator Agents

Other CAS

180384-57-0

Wikipedia

Tezosentan

Biological Half Life

A pronounced and rapid disposition phase (half-life 6 min), accounting for the major part of the elimination, was followed by a slower phase (half-life 3 h), probably caused by distribution from tissues.

Dates

Last modified: 08-15-2023
1: Mommerot A, Denault AY, Dupuis J, Carrier M, Perrault LP. Cardiopulmonary bypass is associated with altered vascular reactivity of isolated pulmonary artery in a porcine model: therapeutic potential of inhaled tezosentan. J Cardiothorac Vasc Anesth. 2014 Jun;28(3):698-708. doi: 10.1053/j.jvca.2013.12.013. PubMed PMID: 24917060.
2: Denault AY, Pearl RG, Michler RE, Rao V, Tsui SS, Seitelberger R, Cromie M, Lindberg E, D'Armini AM. Tezosentan and right ventricular failure in patients with pulmonary hypertension undergoing cardiac surgery: the TACTICS trial. J Cardiothorac Vasc Anesth. 2013 Dec;27(6):1212-7. doi: 10.1053/j.jvca.2013.01.023. Epub 2013 Mar 21. PubMed PMID: 23523254.
3: Kumar S, Oishi PE, Rafikov R, Aggarwal S, Hou Y, Datar SA, Sharma S, Azakie A, Fineman JR, Black SM. Tezosentan increases nitric oxide signaling via enhanced hydrogen peroxide generation in lambs with surgically induced acute increases in pulmonary blood flow. J Cell Biochem. 2013 Feb;114(2):435-47. doi: 10.1002/jcb.24383. PubMed PMID: 22961736; PubMed Central PMCID: PMC3906673.
4: Leskelä HV, Vuolteenaho O, Koivula MK, Taskinen P, Ruskoaho H, Peltonen T, Lehenkari P. Tezosentan inhibits uptake of proinflammatory endothelin-1 in stenotic aortic valves. J Heart Valve Dis. 2012 Jan;21(1):23-30. PubMed PMID: 22474738.
5: Lourenço AP, Vasques-Nóvoa F, Oliveira-Pinto J, Fontoura D, Roncon-Albuquerque R Jr, Leite-Moreira AF. Haemodynamic and neuroendocrine effects of tezosentan in chronic experimental pulmonary hypertension. Intensive Care Med. 2012 Jun;38(6):1050-60. doi: 10.1007/s00134-012-2484-5. Epub 2012 Feb 14. PubMed PMID: 22349420.
6: Atalay F, Yurdakan G, Yilmaz-Sipahi E. Effect of the endothelin receptor antagonist tezosentan on alpha-naphthylthiourea-induced lung injury in rats. Kaohsiung J Med Sci. 2012 Feb;28(2):72-8. doi: 10.1016/j.kjms.2011.10.019. Epub 2012 Jan 14. PubMed PMID: 22313533.
7: Lebrec D, Bosch J, Jalan R, Dudley FJ, Jessic R, Moreau R, Garcia-Pagan JC, Mookerjee RP, Chiossi E, Van Giersbergen PL, Kusic-Pajic A, Dingemanse J. Hemodynamics and pharmacokinetics of tezosentan, a dual endothelin receptor antagonist, in patients with cirrhosis. Eur J Clin Pharmacol. 2012 May;68(5):533-41. doi: 10.1007/s00228-011-1157-6. Epub 2011 Nov 20. PubMed PMID: 22101624.
8: Hedelin P, Kylhammar D, Rådegran G. Dual endothelin receptor blockade with tezosentan markedly attenuates hypoxia-induced pulmonary vasoconstriction in a porcine model. Acta Physiol (Oxf). 2012 Mar;204(3):419-34. doi: 10.1111/j.1748-1716.2011.02339.x. Epub 2011 Aug 12. PubMed PMID: 21726419.
9: Ruane-O'Hora T, Rae MG, Markos F. Effect of clazosentan, a selective endothelin A receptor antagonist, and tezosentan, a dual endothelin A/B antagonist, on pulsatile shear stress induced constriction of the iliac in the anaesthetized pig. Clin Exp Pharmacol Physiol. 2011 Aug;38(8):515-20. doi: 10.1111/j.1440-1681.2011.05540.x. PubMed PMID: 21575033.
10: Ryu SM, Kim HJ, Cho KR, Jo WM. Myocardial protective effect of tezosentan, an endothelin receptor antagonist, for ischemia-reperfusion injury in experimental heart failure models. J Korean Med Sci. 2009 Oct;24(5):782-8. doi: 10.3346/jkms.2009.24.5.782. Epub 2009 Sep 23. PubMed PMID: 19794971; PubMed Central PMCID: PMC2752756.
11: Gulmen S, Kiris I, Narin C, Ceylan BG, Mermi B, Sutcu R, Meteoglu I. Tezosentan reduces the renal injury induced by abdominal aortic ischemia-reperfusion in rats. J Surg Res. 2009 Nov;157(1):e7-e13. doi: 10.1016/j.jss.2008.08.011. Epub 2008 Oct 24. PubMed PMID: 19329125.
12: Dingemanse J, Halabi A, van Giersbergen PL. Influence of liver cirrhosis on the pharmacokinetics, pharmacodynamics, and safety of tezosentan. J Clin Pharmacol. 2009 Apr;49(4):455-64. doi: 10.1177/0091270008330157. PubMed PMID: 19318695.
13: Persson BP, Rossi P, Weitzberg E, Oldner A. Inhaled tezosentan reduces pulmonary hypertension in endotoxin-induced lung injury. Shock. 2009 Oct;32(4):427-34. doi: 10.1097/SHK.0b013e31819e2cbb. PubMed PMID: 19197226.
14: Kiriş I, Narin C, Gülmen S, Yilmaz N, Sütçü R, Kapucuoğlu N. Endothelin receptor antagonism by tezosentan attenuates lung injury induced by aortic ischemia-reperfusion. Ann Vasc Surg. 2009 May-Jun;23(3):382-91. doi: 10.1016/j.avsg.2008.10.003. Epub 2009 Jan 9. PubMed PMID: 19135850.
15: Aneman A, Treggiari MM, Burgener D, Laesser M, Strasser S, Hadengue A. Tezosentan normalizes hepatomesenteric perfusion in a porcine model of cardiac tamponade. Acta Anaesthesiol Scand. 2009 Feb;53(2):203-9. doi: 10.1111/j.1399-6576.2008.01834.x. Epub 2008 Dec 15. PubMed PMID: 19094177.
16: Farmer DG, Kaldas F, Anselmo D, Katori M, Shen XD, Lassman C, Kaldas M, Clozel M, Busuttil RW, Kupiec-Weglinski J. Tezosentan, a novel endothelin receptor antagonist, markedly reduces rat hepatic ischemia and reperfusion injury in three different models. Liver Transpl. 2008 Dec;14(12):1737-44. doi: 10.1002/lt.21621. PubMed PMID: 19025917; PubMed Central PMCID: PMC2975480.
17: Fenhammar J, Andersson A, Frithiof R, Forestier J, Weitzberg E, Sollevi A, Hjelmqvist H. The endothelin receptor antagonist tezosentan improves renal microcirculation in a porcine model of endotoxemic shock. Acta Anaesthesiol Scand. 2008 Nov;52(10):1385-93. doi: 10.1111/j.1399-6576.2008.01768.x. PubMed PMID: 19025532.
18: Narin C, Kiris I, Gülmen S, Toy H, Yilmaz N, Sütcü R. Endothelin receptor blockade with tezosentan ameliorates myocardial injury induced by abdominal aortic ischemia-reperfusion. Tohoku J Exp Med. 2008 Nov;216(3):267-76. PubMed PMID: 18987461.
19: Geiger R, Treml B, Kleinsasser A, Neu N, Fischer V, Stein JI, Loeckinger A. Intravenous tezosentan and vardenafil attenuate acute hypoxic pulmonary hypertension. High Alt Med Biol. 2008 Fall;9(3):223-7. doi: 10.1089/ham.2008.1024. PubMed PMID: 18800959.
20: Andersson A, Fenhammar J, Frithiof R, Weitzberg E, Sollevi A, Hjelmqvist H. Mixed endothelin receptor antagonism with tezosentan improves intestinal microcirculation in endotoxemic shock. J Surg Res. 2008 Sep;149(1):138-47. doi: 10.1016/j.jss.2007.12.751. Epub 2008 Jan 11. PubMed PMID: 18639249.

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